![molecular formula C20H20N4O2S3 B2808534 N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide CAS No. 476355-50-7](/img/structure/B2808534.png)
N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide is a complex organic compound that belongs to the class of thiophene derivatives.
Mechanism of Action
Target of Action
The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .
Mode of Action
The compound interacts with CK2 and GSK3β, inhibiting their activity. This prevents the phosphorylation and subsequent deactivation of PTEN . The inhibition of these kinases is essential to prevent PTEN deactivation more efficiently .
Biochemical Pathways
The inhibition of CK2 and GSK3β affects the PTEN/Akt pathway. PTEN is a tumor suppressor that negatively regulates the Akt signaling pathway. When PTEN is deactivated, Akt is activated, promoting cell survival and growth. By preventing the deactivation of PTEN, the compound inhibits the Akt pathway, potentially leading to reduced cell survival and growth .
Pharmacokinetics
Thiophene derivatives, which this compound is a part of, are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are soluble in most organic solvents like alcohol and ether but insoluble in water .
Result of Action
The result of the compound’s action is the inhibition of cell survival and growth through the modulation of the PTEN/Akt pathway . This could potentially lead to anti-cancer effects, as the unchecked survival and growth of cells is a hallmark of cancer.
Preparation Methods
The synthesis of N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4,5,6,7-tetrahydrobenzo[d]thiazole with thiophene-2,5-dicarboxylic acid under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize yield and purity .
Chemical Reactions Analysis
N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer, antimicrobial, and antioxidant activities.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic devices.
Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules and materials.
Comparison with Similar Compounds
N2,N5-bis(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide can be compared with other thiophene derivatives such as:
4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Known for its antimicrobial and antioxidant properties.
4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives: These compounds have shown significant anticancer activities and are used in the development of new anticancer agents.
Properties
IUPAC Name |
2-N,5-N-bis(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S3/c25-17(23-19-21-11-5-1-3-7-13(11)28-19)15-9-10-16(27-15)18(26)24-20-22-12-6-2-4-8-14(12)29-20/h9-10H,1-8H2,(H,21,23,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLWXEAJZNQLOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(S3)C(=O)NC4=NC5=C(S4)CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
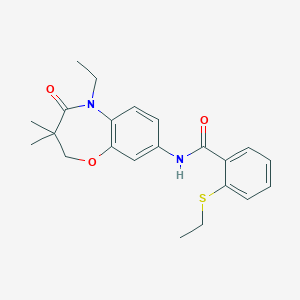
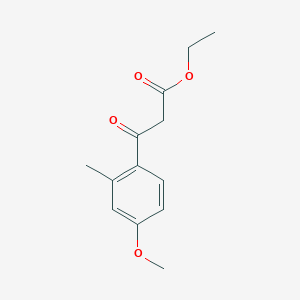
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2808455.png)
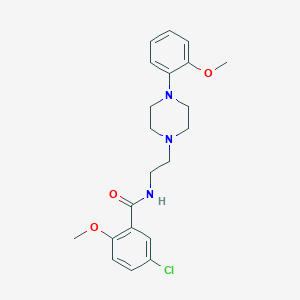
![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide](/img/structure/B2808460.png)
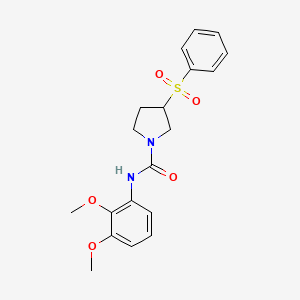
![5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2808462.png)
![4-[(4-Chlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2808464.png)
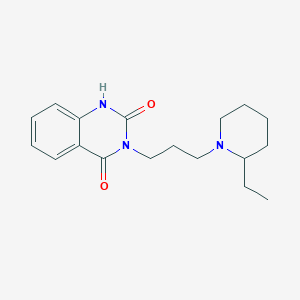
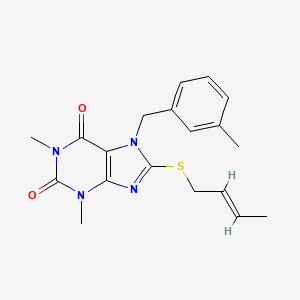
![N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2808468.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2808469.png)
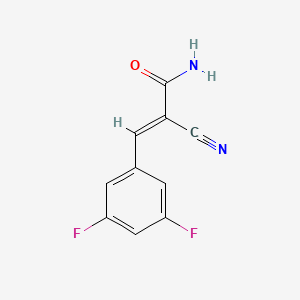
![6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2808473.png)
